molecular formula C9H9ClN2 B054044 (5-Chloro-1H-indol-3-yl)methanamine CAS No. 113188-83-3

(5-Chloro-1H-indol-3-yl)methanamine

Cat. No. B054044
M. Wt: 180.63 g/mol
InChI Key: WZHCQPLLALCYQP-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

A solution of 5-chloro-1H-indole-3-carbaldehyde (0.690 g; 3.76 mmol), hydroxylamine hydrochloride (0.366 g; 5.27 mmol) and sodium acetate (0.463 g; 5.65 mmol) in ethanol (10 mL) was stirred at reflux for 3.5 h. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and brine and extracted with ethyl acetate. The solvent was evaporated and the resulting residue (crude oxime) was dissolved in glacial acetic acid (30 mL). Zinc dust (1.48 g; 22.59 mmol) was added to the solution, and the mixture was stirred overnight at room temperature. The suspension was filtered through Celite, the cake was washed with ethyl acetate, and the organic solution was concentrated under reduced pressure. An aqueous solution of sodium carbonate was added to the residue and the resulting mixture was extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate, filtered, and concentrated to afford the (5-chloro-1H-indol-3-yl)methanamine as a brown solid, which was used without further purification in the next step.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=O.Cl.[NH2:14]O.C([O-])(=O)C.[Na+]>C(O)C.[Zn]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][NH2:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C=O
Name
Quantity
0.366 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.463 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.48 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue (crude oxime) was dissolved in glacial acetic acid (30 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
the cake was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
An aqueous solution of sodium carbonate was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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